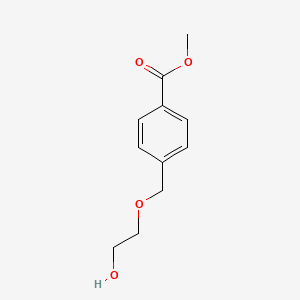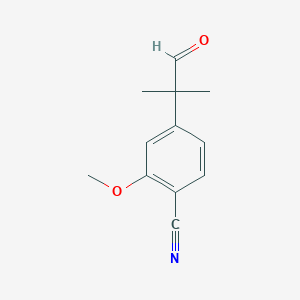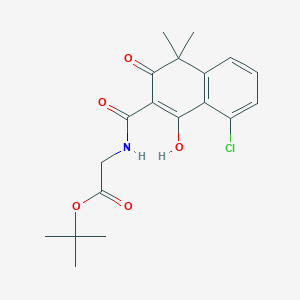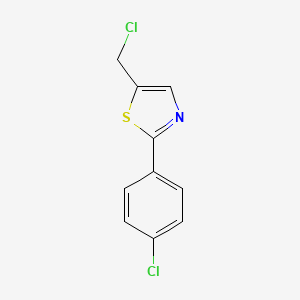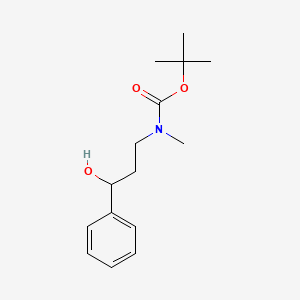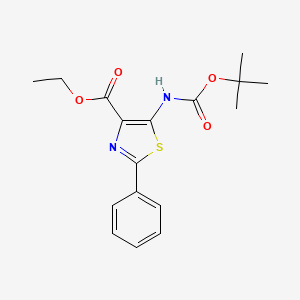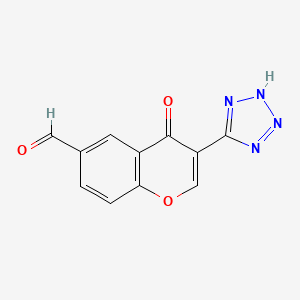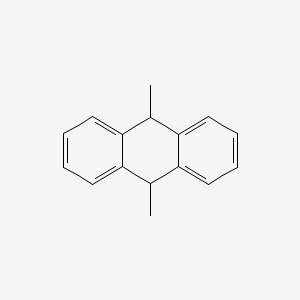
Anthracene, 9,10-dihydro-9,10-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthracene, 9,10-dihydro-9,10-dimethyl- is an organic compound with the molecular formula C16H16. It is a derivative of anthracene, characterized by the addition of two methyl groups at the 9 and 10 positions, which results in the saturation of the central ring. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Anthracene, 9,10-dihydro-9,10-dimethyl- typically involves the hydrogenation of anthracene derivatives. One common method is the catalytic hydrogenation of 9,10-dimethylanthracene using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures . Another approach involves the reduction of 9,10-dimethylanthracene using lithium aluminum hydride (LiAlH4) in an inert solvent such as tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of Anthracene, 9,10-dihydro-9,10-dimethyl- may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial for achieving high yields and purity .
Types of Reactions:
Oxidation: Anthracene, 9,10-dihydro-9,10-dimethyl- can undergo oxidative aromatization to form 9,10-dimethylanthracene.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, activated carbon, xylene.
Reduction: Lithium aluminum hydride (LiAlH4), diborane (B2H6), tetrahydrofuran (THF).
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: 9,10-Dimethylanthracene.
Reduction: Various hydrogenated derivatives.
Substitution: Functionalized anthracene derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Anthracene, 9,10-dihydro-9,10-dimethyl- involves its ability to undergo various chemical transformations. For example, during oxidation, the compound interacts with molecular oxygen, leading to the formation of reactive intermediates that facilitate the conversion to 9,10-dimethylanthracene . In reduction reactions, the compound accepts hydrogen atoms from reducing agents, resulting in the formation of hydrogenated products . These reactions are mediated by the compound’s molecular structure, which allows for the stabilization of transition states and intermediates .
Comparaison Avec Des Composés Similaires
9,10-Dimethylanthracene: A closely related compound with similar chemical properties but lacks the hydrogenation at the central ring.
9,10-Diphenylanthracene: Another derivative of anthracene with phenyl groups at the 9 and 10 positions, known for its use in photophysical studies.
9,10-Dihydroanthracene: The parent compound without the methyl groups, used as a hydrogen donor in various chemical reactions.
Uniqueness: Anthracene, 9,10-dihydro-9,10-dimethyl- is unique due to its specific substitution pattern and hydrogenation, which confer distinct chemical reactivity and stability. Its ability to undergo selective oxidation and reduction reactions makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Propriétés
Numéro CAS |
13417-34-0 |
|---|---|
Formule moléculaire |
C16H16 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
9,10-dimethyl-9,10-dihydroanthracene |
InChI |
InChI=1S/C16H16/c1-11-13-7-3-5-9-15(13)12(2)16-10-6-4-8-14(11)16/h3-12H,1-2H3 |
Clé InChI |
XUVAABLZZNALPU-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=CC=CC=C2C(C3=CC=CC=C13)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
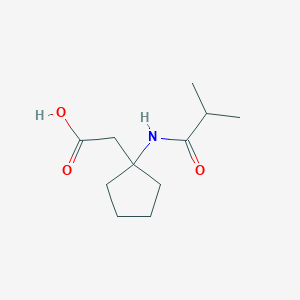
![Methyl 6-(3-(quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinate](/img/structure/B8649754.png)
![Tert-butyl 2-(3-iodo-1H-pyrazolo[3,4-c]pyridin-1-yl)acetate](/img/structure/B8649760.png)
![t-Butyl [(4-bromophenyl)thio]acetate](/img/structure/B8649765.png)
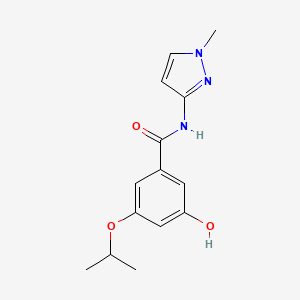
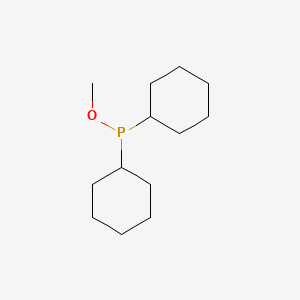
![1-Isobutyl-2-methyl-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B8649800.png)
